



# In-Depth Technical Guide: O-2050 (CAS 1883545-42-3)

Author: BenchChem Technical Support Team. Date: December 2025



An Examination of a Modulator of the Endocannabinoid System

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1883545-42-3, known as **O-2050**. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and experimental background of this molecule. This document synthesizes available data on its biological activity, physicochemical properties, and the experimental methodologies used for its characterization.

## Compound Identification and Physicochemical Properties

**O-2050** is a synthetic compound that has been investigated for its interaction with the endocannabinoid system.

Chemical Name: (6aR,10aR)-1-Hydroxy-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran.

Table 1: Physicochemical Data for **O-2050** 



| Property          | Value                                 | Reference(s)             |
|-------------------|---------------------------------------|--------------------------|
| CAS Number        | 1883545-42-3                          | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C23H31NO4S                            | [2][6]                   |
| Molecular Weight  | 417.56 g/mol                          |                          |
| Purity            | ≥97%                                  |                          |
| Solubility        | Soluble to 100 mM in ethanol and DMSO |                          |
| Storage           | Store at -80°C                        | [3]                      |

### Pharmacological Profile and Biological Activity

**O-2050** is characterized as a high-affinity ligand for cannabinoid receptors, displaying a complex mechanism of action. It was first described as a silent antagonist for the cannabinoid CB1 receptor but has also demonstrated partial agonist activity in specific functional assays.

#### **In Vitro Activity**

The primary targets of **O-2050** are the cannabinoid receptors CB1 and CB2, both of which are G-protein coupled receptors (GPCRs).

Table 2: In Vitro Quantitative Data for **O-2050** 



| Target                             | Activity                          | Value   | Assay Type                                        | Reference(s) |
|------------------------------------|-----------------------------------|---------|---------------------------------------------------|--------------|
| Cannabinoid<br>Receptor 1<br>(CB1) | Antagonist<br>Affinity (Ki)       | 2.5 nM  | Not Specified                                     | [1][4][7]    |
| Cannabinoid<br>Receptor 2<br>(CB2) | Inhibitor Affinity<br>(Ki)        | 0.2 nM  | Not Specified                                     | [1][4][7]    |
| Cannabinoid<br>Receptor 1<br>(CB1) | Partial Agonist<br>Potency (EC50) | 40.4 nM | Inhibition of Forskolin- Induced cAMP Stimulation | [3]          |

#### **In Vivo Activity**

Studies in rodent models have revealed significant physiological and behavioral effects following the administration of **O-2050**.

Table 3: In Vivo Effects of O-2050 in Rodents

| Effect                           | Species | Dosing                                  | Reference(s) |
|----------------------------------|---------|-----------------------------------------|--------------|
| Decreased Food<br>Intake         | Mice    | 1, 3, 10, 30 mg/kg<br>(intraperitoneal) | [4]          |
| Stimulated Locomotor<br>Activity | Mice    | 10, 30 mg/kg                            | [4]          |

### **Mechanism of Action and Signaling Pathways**

**O-2050**'s biological effects are mediated through its interaction with cannabinoid receptors. As a CB1 receptor silent antagonist, it can block the receptor from being activated by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. However, its classification as a partial agonist in the context of cyclic AMP (cAMP) inhibition indicates that it can also weakly activate the Gi/o signaling pathway, which is coupled to the CB1 receptor. This leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.





Click to download full resolution via product page

Caption: **O-2050** interaction with the CB1 receptor and subsequent inhibition of the cAMP signaling pathway.

### **Experimental Protocols**

The characterization of **O-2050** has involved standard pharmacological assays. Below are detailed methodologies for key experiments.



#### **Receptor Binding Affinity Assay (Ki Determination)**

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of **O-2050** for cannabinoid receptors.



Click to download full resolution via product page

Caption: Experimental workflow for determining receptor binding affinity.

#### Methodology:

- Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
- Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration
  of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940), and a range of
  concentrations of O-2050.
- Incubation: Incubate the plate at a controlled temperature for a sufficient time to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
- Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of O-2050 to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



## Forskolin-Induced cAMP Stimulation Assay (EC50 Determination)

This functional assay measures the ability of **O-2050** to inhibit adenylyl cyclase activity.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GPCR/G-Protein | CymitQuimica [cymitquimica.com]
- 2. Buy N-[6-(1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl)hex-4-ynyl]methanesulfonamide (EVT-2760303) | 1883545-42-3 [evitachem.com]
- 3. O-2050 | CAS 1883545-42-3 | O2050 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Life Sciences | Products | Biosynth [biosynth.com]
- 6. Buy Life Sciences | Products | Biosynth [biosynth.com]
- 7. targetmol.cn [targetmol.cn]
- 8. targetmol.com [targetmol.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: O-2050 (CAS 1883545-42-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147557#cas-number-1883545-42-3-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com